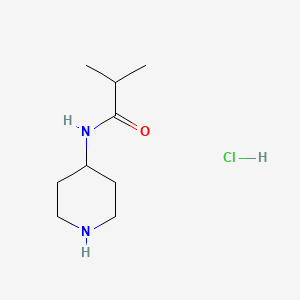

2-methyl-N-(piperidin-4-yl)propanamide hydrochloride

Description

Properties

IUPAC Name |

2-methyl-N-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUKHLFBFXMTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170578-54-7 | |

| Record name | 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Piperidin-4-amine Intermediate

The piperidin-4-yl moiety is typically introduced through the following routes:

Hydrogenation and functional group transformations on substituted piperidine derivatives, as described in US Patent 4179569A, where 4-anilinoisonipecotic acid derivatives are hydrogenated and manipulated to yield piperidin-4-amine intermediates. The process includes:

- Hydrogenation in ethanol with palladium-on-charcoal catalyst at mild temperatures (around 40°C).

- Subsequent purification steps involving aqueous workup, alkalization with ammonium hydroxide, and organic extractions.

- Conversion to hydrochloride salts by treatment with hydrochloric acid in solvents like 1,1'-oxybisethane and 2-propanol, followed by crystallization.

Amide Bond Formation with 2-Methylpropanoyl Derivatives

The key step involves coupling the piperidin-4-amine with a 2-methylpropanoyl derivative to form the amide linkage:

Acylation Reaction : The piperidin-4-amine is reacted with 2-methylpropanoyl chloride or its equivalents under controlled pH and temperature conditions.

In aqueous or organic media, the amine and acyl chloride react to yield the corresponding amide. The reaction mixture is typically maintained at pH 9-10 using sodium carbonate or similar bases to neutralize the generated HCl and drive the reaction forward.

After reaction completion, the product precipitates out or is extracted, followed by filtration and drying.

Conversion to Hydrochloride Salt

The free base amide is treated with hydrochloric acid in suitable solvents (e.g., ethanol, 2-propanol, or 1,1'-oxybisethane) to form the hydrochloride salt.

This salt formation enhances the compound's stability and crystallinity, facilitating purification and handling.

Representative Detailed Procedure (Adapted from Patent WO2014188453A2 and US4179569A)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of piperidin-4-amine | Hydrogenation of 4-anilinoisonipecotic acid dihydrochloride in ethanol with Pd/C catalyst at 40°C under hydrogen atmosphere | Formation of piperidin-4-amine intermediate by catalytic hydrogenation |

| 2. Amide formation | Reaction of piperidin-4-amine with 2-methylpropanoyl chloride in aqueous medium, pH maintained at 9-10 using Na2CO3, stirred at room temperature for 1-2 hours | Formation of 2-methyl-N-(piperidin-4-yl)propanamide |

| 3. Isolation | Precipitation of product by addition of water or solvent change, filtration, washing with cold water or alcohol | Isolation of crude amide |

| 4. Salt formation | Treatment of crude amide with HCl in ethanol or 2-propanol, stirring at ambient temperature, followed by crystallization | Formation of hydrochloride salt |

Analytical and Purification Notes

The crude product is often purified by recrystallization from ethanol or mixtures of alcohol and ethers to obtain pure hydrochloride salt crystals.

Characterization includes melting point determination, IR spectroscopy, and NMR to confirm the amide bond formation and piperidine substitution.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Piperidin-4-amine source | Hydrogenation of substituted piperidine precursors | Pd/C catalyst, ethanol solvent, 40°C |

| Acylation reagent | 2-methylpropanoyl chloride or equivalent | Reactive acyl chloride preferred |

| Reaction medium | Aqueous or organic solvent | pH control critical (9-10) |

| Base for pH control | Sodium carbonate (Na2CO3) | Neutralizes HCl formed |

| Temperature | 0°C to room temperature | Lower temp to control side reactions |

| Salt formation solvent | Ethanol, 2-propanol, or 1,1'-oxybisethane | Promotes crystallization |

| Purification | Recrystallization, filtration | Ensures high purity |

Research Findings and Optimization Insights

Maintaining pH in the range of 9-10 during acylation is essential to avoid side reactions and maximize yield.

Use of mild hydrogenation conditions preserves the integrity of the piperidine ring and avoids over-reduction or ring opening.

The hydrochloride salt form improves compound stability, handling, and bioavailability in pharmaceutical applications.

Some patents suggest alternative solvents and catalysts to optimize yield and purity, indicating flexibility in the process depending on scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(piperidin-4-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Analgesics

One of the primary applications of 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride is in the synthesis of analgesics, particularly as an intermediate in the production of lasmiditan, a medication used for the acute treatment of migraine. Lasmiditan is a novel drug that acts on the serotonin receptor and has shown promise in clinical trials for its efficacy and safety profile compared to traditional migraine treatments . The synthesis process involves utilizing this compound to create key intermediates necessary for lasmiditan production.

1.2 Role in Opioid Research

The compound is also significant in opioid research, particularly concerning synthetic opioids and their derivatives. Its structural similarities with known opioids suggest that it may exhibit similar pharmacological properties, making it a candidate for studying new analgesic agents with potentially reduced side effects compared to traditional opioids like morphine .

Pharmacological Insights

2.1 Potential Therapeutic Uses

Studies have indicated that derivatives of this compound may possess various therapeutic properties, including anti-cancer activities. Research has shown that modifications of piperidine-based compounds can lead to significant cytotoxic effects against various cancer cell lines . The ability to modify the compound's structure allows for the exploration of its effects on different biological targets.

2.2 Neuropharmacology

In neuropharmacology, compounds related to this compound have been investigated for their effects on the central nervous system. Their potential to modulate neurotransmitter systems could lead to applications in treating conditions such as anxiety and depression . The exploration of these effects is ongoing, with studies focusing on how structural variations impact activity at various receptor sites.

Synthesis and Characterization Studies

Several studies have documented the synthesis of piperidine derivatives, including this compound. For example, a study highlighted the successful synthesis of piperidine derivatives bearing anticancer properties, demonstrating that modifications could enhance potency against specific cancer cell lines .

Clinical Implications

The clinical implications of using compounds like this compound extend into pain management and cancer therapy. The ongoing development of lasmiditan exemplifies how such compounds can transition from laboratory research into clinical applications, addressing significant health issues such as migraines and chronic pain conditions .

Mechanism of Action

The mechanism of action of 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological and Functional Differences

- Receptor Binding: Fentanyl and carfentanil exhibit strong μ-opioid receptor binding (Ki < 2 nM) due to their phenethyl and bulky acyl groups . In contrast, 2-methyl-N-(piperidin-4-yl)propanamide lacks the phenethyl group, likely reducing receptor affinity.

- Illicit analogues like 4F-iBF and para-chloroisobutyryl fentanyl are associated with respiratory depression and overdose deaths due to unregulated dosing .

Research Implications

The structural simplicity of 2-methyl-N-(piperidin-4-yl)propanamide makes it a candidate for studying minimal pharmacophores required for opioid activity. However, its analogues highlight the dangers of minor modifications, such as halogenation or acyl chain elongation, which can drastically increase potency and toxicity . Forensic and regulatory agencies must monitor such compounds to mitigate public health risks.

Biological Activity

2-methyl-N-(piperidin-4-yl)propanamide hydrochloride, also known as a synthetic opioid, is a compound that has garnered attention due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 206.71 g/mol

- CAS Number : 1170578-54-7

Opioid Receptor Interaction

This compound primarily interacts with the mu-opioid receptor (MOR) , which is a key target in the treatment of pain. Research indicates that compounds in this class exhibit high affinity for MOR, leading to analgesic effects similar to those of morphine but with varying potency levels .

Biochemical Pathways

The compound's biological activity involves several critical biochemical pathways:

- Signal Transduction : Upon binding to the mu-opioid receptor, it activates G-proteins that inhibit adenylate cyclase, reducing cAMP levels and leading to decreased neuronal excitability.

- Calcium Channel Modulation : The activation of MOR also influences calcium channels, decreasing calcium influx and further inhibiting neurotransmitter release .

Analgesic Effects

The analgesic potency of this compound is notable. In various animal models, it has demonstrated significant pain-relieving properties with an ED comparable to that of established opioids like fentanyl. For instance, studies have shown that its potency can be enhanced by structural modifications, leading to compounds with up to 10,000 times the potency of morphine in specific assays .

Toxicological Profile

While the compound exhibits therapeutic potential, it also poses risks associated with opioid use. Reports indicate instances of respiratory depression and other opioid-related side effects in cases involving misuse or overdose. Clinical presentations have included symptoms such as cyanosis and decreased consciousness, often requiring naloxone for reversal .

Case Study 1: Acute Intoxication

A notable case involved a patient who ingested an unknown quantity of this compound and presented with severe respiratory depression. The patient was treated successfully with naloxone, highlighting the importance of monitoring and managing opioid-related toxicity in clinical settings .

Case Study 2: Long-term Effects

In another study focusing on chronic use, subjects reported tolerance development and withdrawal symptoms upon cessation. These findings underscore the compound's potential for dependence and addiction, similar to other opioids .

Research Findings Summary

Q & A

Q. Basic

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the amide bond .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the piperidine ring or protonated amine .

- Handling : Use nitrile gloves and fume hoods to minimize inhalation/contact risks, as acute toxicity data vary between sources (e.g., LD₅₀ discrepancies in SDSs) .

How can contradictory data in acute toxicity studies for this compound be resolved?

Advanced

Discrepancies in SDS classifications (e.g., GHS hazard vs. non-classified) may arise from:

- Purity differences : Impurities (e.g., unreacted precursors) in early batches may skew toxicity results. Validate purity via HPLC (>95%) before testing .

- Model systems : In vitro assays (e.g., cell viability) vs. in vivo rodent studies may show varying sensitivities. Cross-validate using orthogonal methods (e.g., zebrafish embryotoxicity) .

- Dose-response curves : Replicate studies with standardized dosing (mg/kg) and exposure durations to clarify thresholds for hepatotoxicity or neurotoxicity .

What strategies optimize the compound’s yield and purity during scale-up synthesis?

Q. Advanced

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for reductive amination steps can improve regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance intermediate solubility, reducing side-product formation .

- Process analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically .

What analytical techniques are critical for characterizing this compound’s structural integrity?

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring conformation and amide bond formation (e.g., δ 2.8–3.2 ppm for N-CH₂ protons) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 231.148) and detects trace impurities .

- HPLC-DAD : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .

How can researchers assess the compound’s off-target effects in receptor binding assays?

Q. Advanced

- Panel screening : Test against GPCR/kinase panels (e.g., Eurofins CEREP) to identify unintended interactions (e.g., µ-opioid or σ receptor affinity) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in non-target proteins (e.g., cytochrome P450 isoforms) .

- Functional assays : Measure cAMP or calcium flux in HEK293 cells transfected with off-target receptors to quantify activation/inhibition .

What stability challenges arise under varying pH and temperature conditions?

Q. Basic

- pH sensitivity : The amide bond hydrolyzes at pH < 2 (gastric fluid models) or pH > 10, generating 2-methylpropanoic acid and 4-aminopiperidine .

- Thermal degradation : Above 150°C, the hydrochloride salt decomposes, releasing HCl gas (TGA-DSC data recommended for storage guidelines) .

What computational methods predict the compound’s metabolic pathways and bioaccumulation potential?

Q. Advanced

- QSAR models : Tools like ADMET Predictor® estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and logP (1.9 ± 0.3) for bioavailability predictions .

- Metabolite ID : LC-MS/MS with H/D exchange to identify hydroxylated or N-dealkylated metabolites in microsomal incubations .

- Ecotoxicity modeling : EPI Suite™ projects biodegradation half-life (>60 days) and soil adsorption (Koc 350 L/kg), suggesting moderate environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.